Isopropyl p-methoxycinnamate
Description
Contextualization of Cinnamate (B1238496) Esters as Phenylpropanoids in Scientific Inquiry
Cinnamate esters, including Isopropyl p-methoxycinnamate, belong to the vast family of phenylpropanoids. researchgate.net These compounds are synthesized in plants from the amino acid phenylalanine and are characterized by a phenyl group attached to a three-carbon propene tail. nih.gov The phenylpropanoid pathway is a crucial metabolic route in plants, giving rise to a wide array of secondary metabolites such as flavonoids, lignins, and coumarins. researchgate.netnih.gov These metabolites play vital roles in plant defense, structural integrity, and signaling. nih.gov
Scientific inquiry into cinnamate esters is driven by their diverse biological activities and potential applications. mdpi.com Researchers are particularly interested in their antioxidant, antimicrobial, and UV-absorbing properties. mdpi.comchemicalbook.comresearchgate.net The structural variations within the cinnamate ester family, arising from different alcohol and phenolic substitutions, allow for a broad spectrum of chemical and physical properties, making them a rich area for scientific investigation. researchgate.net
Academic Significance and Research Trajectory of this compound
This compound, also known by its IUPAC name propan-2-yl 3-(4-methoxyphenyl)prop-2-enoate, has been a compound of interest due to its specific chemical attributes. nih.gov Its molecular structure, featuring a methoxy (B1213986) group on the phenyl ring and an isopropyl ester, influences its reactivity and physical characteristics.
The research trajectory of this compound has been multifaceted. A significant area of investigation has been its synthesis. One common method is the Claisen condensation of anisaldehyde with isopropyl acetate (B1210297). niscpr.res.in Another approach involves the direct esterification of p-methoxycinnamic acid with isopropanol. niscpr.res.in These synthetic studies are crucial for producing the compound for further research and potential industrial applications.
Furthermore, this compound has been studied for its potential as a UV filter. chemicalbook.com Cinnamate derivatives are known for their ability to absorb ultraviolet radiation, and the specific structure of this compound makes it a candidate for this application. researchgate.net Research in this area often involves spectroscopic analysis to determine its UV absorption spectrum and efficacy.
Recent research has also explored the enzymatic synthesis of related cinnamate esters, which could offer more sustainable and specific production methods compared to traditional chemical synthesis. cosmeticsandtoiletries.com While not directly focused on this compound, this research direction indicates a growing interest in biocatalytic approaches for producing valuable chemical compounds.
Scope and Research Objectives of the Academic Investigation
This article aims to provide a comprehensive overview of the chemical and physical properties of this compound, supported by detailed data. The primary objectives are to:
Present the fundamental chemical identifiers and properties of this compound.
Detail established methods for its chemical synthesis.
Summarize its known applications within scientific research.
This investigation will adhere strictly to the outlined sections, providing a focused and scientifically accurate account of this compound based on existing research literature.
Chemical and Physical Properties of this compound
The following table summarizes the key chemical and physical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C13H16O3 | nih.gov |
| Molecular Weight | 220.26 g/mol | nih.gov |
| IUPAC Name | propan-2-yl 3-(4-methoxyphenyl)prop-2-enoate | nih.gov |
| CAS Number | 5466-76-2 | nih.gov |
| Boiling Point | 333.4 °C at 760 mmHg | lookchem.com |
| Flash Point | 137.7 °C | lookchem.com |
| Density | 1.06 g/cm³ | lookchem.com |
Synthesis of this compound
The synthesis of this compound has been achieved through various chemical reactions. One notable method is the Claisen condensation . This reaction involves the condensation of anisaldehyde with isopropyl acetate in the presence of a strong base, such as sodium metal, and is typically carried out at a low temperature (around 0°C). niscpr.res.in This method has been reported to achieve a high conversion rate of 90% with a 77% yield of the final product. niscpr.res.in
Another synthetic route is the direct esterification of p-methoxycinnamic acid with isopropanol. niscpr.res.in This reaction is often catalyzed by an acid, such as p-toluenesulfonic acid, and is conducted at an elevated temperature. niscpr.res.in
Research Applications of this compound
The primary research application of this compound stems from its ability to absorb ultraviolet (UV) radiation. chemicalbook.com This property makes it a subject of investigation for its potential use as a UV filter in various applications. chemicalbook.comresearchgate.net Its efficacy as a UV absorber is determined by its specific absorption spectrum.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
propan-2-yl (E)-3-(4-methoxyphenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-10(2)16-13(14)9-6-11-4-7-12(15-3)8-5-11/h4-10H,1-3H3/b9-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XATKDVHSLQMHSY-RMKNXTFCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C=CC1=CC=C(C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC(=O)/C=C/C1=CC=C(C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501223006 | |
| Record name | 1-Methylethyl (2E)-3-(4-methoxyphenyl)-2-propenoate | |
| Source | EPA DSSTox | |
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Molecular Weight |
220.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53484-51-8, 5466-76-2 | |
| Record name | 1-Methylethyl (2E)-3-(4-methoxyphenyl)-2-propenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53484-51-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Isopropyl p-methoxycinnamate | |
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| Record name | Isopropyl methoxycinnamate | |
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| Record name | NSC406320 | |
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| Record name | 1-Methylethyl (2E)-3-(4-methoxyphenyl)-2-propenoate | |
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| Record name | Isopropyl (E)-p-methoxycinnamate | |
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| Record name | Isopropyl p-methoxycinnamate | |
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| Record name | ISOPROPYL METHOXYCINNAMATE | |
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Synthetic Methodologies and Chemical Derivatization of Isopropyl P Methoxycinnamate
Established and Emerging Synthetic Pathways for p-Methoxycinnamic Acid Esters
The synthesis of p-methoxycinnamic acid esters can be achieved through several well-established and developing chemical pathways. These methods offer different advantages concerning yield, reaction conditions, and environmental impact.
Traditional organic reactions provide the foundational methods for synthesizing the core structure of cinnamic acids and their subsequent esters.
Perkin Reaction : This reaction is a cornerstone for the synthesis of cinnamic acids. wikipedia.org It involves the condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of an alkali salt of the acid. wikipedia.orgiitk.ac.in For the synthesis of p-methoxycinnamic acid, the precursor to its isopropyl ester, p-methoxybenzaldehyde (p-anisaldehyde) is reacted with acetic anhydride using sodium acetate (B1210297) as a base catalyst. iitk.ac.inuns.ac.idgoogle.com The reaction proceeds through an aldol (B89426) condensation to yield the α,β-unsaturated aromatic acid. wikipedia.org One study demonstrated this synthesis using a sonicator at 50°C for 60 minutes. uns.ac.id
Claisen Condensation (or Claisen-Schmidt Condensation) : This method directly produces cinnamic esters by reacting an aldehyde with an ester. organic-chemistry.org Specifically, the Claisen-Schmidt variation reacts an aromatic aldehyde that has no α-hydrogen, like p-anisaldehyde, with an ester such as isopropyl acetate. wikipedia.org Methyl, ethyl, and isopropyl esters of 4-methoxycinnamic acid have been synthesized via the Claisen condensation of p-anisaldehyde with the corresponding alkyl acetates at 0-5°C, using sodium as a catalyst. scispace.com An improved method for synthesizing (E)-cinnamic acid derivatives in high yields utilizes sodium metal and a catalytic amount of methanol (B129727) with toluene (B28343) as a co-solvent. sci-hub.se
Fischer Esterification : This is a direct and common method for converting a carboxylic acid into an ester. libretexts.org The reaction involves heating the carboxylic acid (p-methoxycinnamic acid) with an alcohol (isopropanol) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). nsf.govorganic-chemistry.orgmasterorganicchemistry.com The reaction is an equilibrium process, and to achieve high yields of the target ester, an excess of the alcohol is often used, and/or the water formed during the reaction is removed. organic-chemistry.orgmasterorganicchemistry.com This method is widely applied in educational and industrial settings for producing various fragrant esters, including cinnamates. nsf.govsapub.org
In response to growing environmental concerns, green chemistry principles are increasingly being applied to the synthesis of cinnamate (B1238496) esters. These approaches aim to reduce waste and the use of hazardous materials. bepls.com
Greener Solvents : A modified Steglich esterification has been developed that uses acetonitrile (B52724) as a greener solvent alternative to traditional chlorinated solvents like dichloromethane. nih.govjove.com This method, using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) as a coupling agent, allows for rapid ester conversion with high yields and simplified purification. nih.gov
Microwave-Assisted Synthesis : The use of microwave irradiation can significantly accelerate reaction times and improve yields. Fischer esterification of trans-cinnamic acid has been successfully performed under microwave conditions, providing high yields in just a few minutes. nsf.govacs.org Similarly, microwave assistance has been applied to the Claisen-Schmidt condensation for synthesizing p-methoxystyryl ketone derivatives from ethyl p-methoxycinnamate. researchgate.net
Aqueous Conditions : The Horner-Wadsworth–Emmons reaction, another method for creating the double bond in cinnamate esters, has been adapted to use an environmentally benign aqueous medium with potassium carbonate as the base, offering a significant reduction in reaction time. chemeducator.org
Alternative Reactions : The Knoevenagel condensation, which can produce cinnamic acid from p-methoxybenzaldehyde and malonic acid, is also considered an effective and economical green synthesis route. bepls.comchegg.com
To improve efficiency and reduce costs, one-pot synthesis strategies have been developed. These methods combine multiple reaction steps into a single procedure without isolating intermediates.
A notable one-pot method for preparing p-methoxycinnamic acid esters starts with p-methoxyaniline. google.comgoogle.com The process involves a diazotization reaction followed by an acrylate (B77674) addition reaction in the same vessel, avoiding the isolation of the intermediate diazonium salt. google.com
Process optimization is crucial for maximizing yield and purity. Key parameters that are often optimized include:
Temperature : Increasing the reaction temperature can significantly increase the reaction rate and yield, as observed in the lipase-catalyzed synthesis of ethyl cinnamate where an increase from 10 to 50°C boosted the initial rate 18-fold. nih.gov
Catalyst : The choice and amount of catalyst, such as using p-toluenesulfonic acid monohydrate as an easier-to-handle alternative to sulfuric acid in Fischer esterification, can impact reaction efficiency. nsf.gov
Substrate Molar Ratio : The ratio of reactants is a critical factor. For instance, in lipase-catalyzed interesterification, the molar ratio of substrates was found to be the most important factor influencing the degree of incorporation of p-methoxycinnamic acid into phospholipids. mdpi.comresearchgate.net However, in some enzymatic reactions, a high concentration of the alcohol can inhibit lipase (B570770) activity. researchgate.net
The double bond in the propenoate backbone of cinnamate esters allows for the existence of geometric isomers (E and Z, or trans and cis). The trans isomer is typically the desired product due to its greater stability and specific biological or physical properties.
Several synthetic methods offer stereochemical control:
The Verley-Doebner modification of the Knoevenagel condensation is noted for its stereoselectivity, exclusively forming one isomer of 4-methoxycinnamic acid. chegg.com
The Horner-Wadsworth–Emmons reaction is a well-established method for the rapid and facile preparation of methyl (E)-cinnamate esters, indicating a high degree of stereocontrol. chemeducator.org
In some cases, such as the electroreductive hydrocoupling of cinnamate esters, the reaction can proceed with high stereoselectivity to yield specific dimerized products. acs.org
Advanced methods like enantioselective [2+2] cycloadditions of cinnamate esters, using a combination of a photocatalyst and a chiral Lewis acid, can achieve high levels of stereocontrol in creating complex cyclobutane (B1203170) structures. acs.org
Biocatalytic and Enzymatic Synthesis of Isopropyl p-Methoxycinnamate and Analogs
Biocatalysis, particularly the use of enzymes, represents a significant advancement in green and sustainable chemistry for ester synthesis. Enzymes operate under mild conditions, are highly selective, and can reduce the generation of hazardous waste.
Lipases are the most widely used enzymes for producing cinnamate esters due to their stability in organic solvents and broad substrate specificity. They can catalyze both the direct esterification of a carboxylic acid with an alcohol and the transesterification between an existing ester and an alcohol. google.com
Esterification : Lipase-catalyzed esterification involves the direct reaction of p-methoxycinnamic acid with isopropanol. Lipases such as Lipozyme TLIM and Novozym 435 (an immobilized lipase B from Candida antarctica) have proven highly effective in catalyzing the synthesis of various cinnamate esters, including ethyl cinnamate and benzyl (B1604629) cinnamate, with yields up to 99%. nih.govresearchgate.net The reaction conditions, such as the choice of organic solvent (e.g., isooctane), water activity, and temperature, are optimized to achieve maximum conversion. nih.govdss.go.th
Transesterification : This method involves converting an existing ester, such as the naturally occurring ethyl p-methoxycinnamate found in the essential oil of Kaempferia galanga, into a different ester. cosmeticsandtoiletries.comrasayanjournal.co.in For example, isoamyl p-methoxycinnamate, a popular sunscreen filter, has been efficiently produced by the lipase-catalyzed transesterification of ethyl p-methoxycinnamate with isoamyl alcohol. cosmeticsandtoiletries.com Similarly, octyl p-methoxycinnamate can be synthesized by transesterification of the ethyl ester with octanol. rasayanjournal.co.inchemoprev.org This approach is advantageous as it can utilize readily available natural esters as starting materials. cosmeticsandtoiletries.com Studies on the interesterification of phosphatidylcholine with p-methoxycinnamic acid ethyl ester, catalyzed by Novozym 435, further demonstrate the versatility of this enzymatic approach. mdpi.comresearchgate.net
Table 1: Comparison of Selected Synthetic Methods for p-Methoxycinnamate Esters
| Reaction Type | Reactants | Key Conditions/Catalyst | Product Type | Reported Yield | Reference |
|---|---|---|---|---|---|
| Perkin Reaction | p-Methoxybenzaldehyde + Acetic Anhydride | Sodium Acetate | p-Methoxycinnamic Acid | ~2% (unoptimized) | uns.ac.id |
| Claisen Condensation | p-Anisaldehyde + Methyl Acetate | Sodium Methoxide | Methyl (E)-4-methoxycinnamate | 78% | sci-hub.se |
| Fischer Esterification (Microwave) | trans-Cinnamic Acid + Methanol | p-Toluenesulfonic Acid (pTSA) | Methyl Cinnamate | 91% | nsf.gov |
| Lipase-Catalyzed Esterification | Cinnamic Acid + Ethanol | Lipozyme TLIM in Isooctane (B107328) | Ethyl Cinnamate | 99% | nih.gov |
| Lipase-Catalyzed Transesterification | Ethyl p-Methoxycinnamate + 2-Ethylhexanol | Novozym 435 | Octyl p-Methoxycinnamate | 90% | nih.gov |
Biotransformation Pathways of Related Cinnamates
The biotransformation of cinnamates, a class of compounds to which this compound belongs, is a subject of scientific investigation, revealing how biological systems metabolize these structures. These pathways are crucial for understanding the environmental fate and potential biological activity of these compounds.
Microbial and plant-based systems have demonstrated capabilities in transforming cinnamic acid and its derivatives. For instance, the bacterium Escherichia coli K-12 is known to degrade cinnamate through dioxygenation at the 2,3-position, followed by meta-cleavage of the resulting catechol derivative. ethz.ch This process utilizes the same enzymes that are involved in the degradation of 3-phenylpropionate. ethz.ch
In plant cell cultures, such as those of Eucalyptus perriniana, phenylpropanoids like cinnamic acid, p-coumaric acid, and ferulic acid undergo various transformations. nih.gov Cinnamic acid, when introduced to these cultures, is converted into cinnamic acid β-D-glucopyranosyl ester and p-coumaric acid, among other products. nih.gov Similarly, p-coumaric acid can be biotransformed into caffeic acid and various glucosylated esters. nih.gov These transformations primarily involve hydroxylation and glycosylation, indicating common metabolic routes for phenylpropanoids in plants. nih.gov In the body, related compounds like cinnamaldehyde (B126680) are known to be rapidly oxidized to cinnamic acid, which can then undergo further metabolic changes such as esterification. researchgate.net
Below is a summary of observed biotransformation pathways for cinnamates and related phenylpropanoids.
Table 1: Biotransformation Pathways of Related Cinnamates
| Biological System | Starting Substrate | Key Transformation | Resulting Product(s) |
|---|---|---|---|
| Escherichia coli K-12 | Cinnamate | Dioxygenation, Meta-cleavage | 2,3-Dihydroxycinnamate |
| Eucalyptus perriniana (plant cell culture) | Cinnamic Acid | Glycosylation, Hydroxylation | Cinnamic acid β-D-glucopyranosyl ester, p-Coumaric acid |
| Eucalyptus perriniana (plant cell culture) | p-Coumaric Acid | Glycosylation, Hydroxylation | Caffeic acid, 4-O-β-D-glucopyranosylcoumaric acid |
| In-body metabolism | Cinnamaldehyde | Oxidation | Cinnamic acid |
Derivatization Strategies and Molecular Modification of this compound
The molecular modification of the p-methoxycinnamate structure is primarily achieved through derivatization strategies that target the carboxyl group. These strategies involve replacing the isopropyl group with other alkyl or functionalized moieties, leading to a diverse range of cinnamate esters with potentially altered physical, chemical, and biological properties. The main approaches are enzymatic transesterification and chemical esterification.
Synthesis of Alkylated and Substituted this compound Analogschemicalbook.com
The synthesis of analogs of this compound predominantly involves esterification or transesterification reactions using p-methoxycinnamic acid (p-MCA) or a simple ester thereof, such as ethyl p-methoxycinnamate (EPMC), as a starting material. EPMC is a major constituent of the essential oil from the rhizomes of Kaempferia galanga and is often used as a natural precursor. cosmeticsandtoiletries.comrasayanjournal.co.in
Enzymatic synthesis using lipases has emerged as a prominent method for producing these analogs under mild conditions. mdpi.com This approach allows for high selectivity and is considered a green alternative to traditional chemical synthesis. researchgate.net
Key Synthetic Examples:
Isoamyl p-Methoxycinnamate: This analog can be produced via enzymatic transesterification of natural ethyl p-methoxycinnamate with isoamyl alcohol. cosmeticsandtoiletries.comgoogle.com
Octyl p-Methoxycinnamate (OMC): OMC is synthesized by reacting EPMC or p-MCA with n-octanol. rasayanjournal.co.in Both direct esterification of the acid and transesterification of the ethyl ester have been successfully employed. rasayanjournal.co.in
2-Ethylhexyl-p-methoxycinnamate: This widely used UV filter is synthesized by the esterification of p-methoxycinnamic acid with 2-ethylhexanol, often catalyzed by lipases. researchgate.net
p-Methoxycinnamate Monoglyceride: To create more hydrophilic derivatives, p-MCA can be esterified with glycerol. mdpi.com This reaction, mediated by lipase, can selectively produce the monoester. researchgate.net
Table 2: Synthesis of p-Methoxycinnamate Analogs
| Target Analog | Starting Material(s) | Reagent(s) | Reaction Type |
|---|---|---|---|
| Isoamyl p-methoxycinnamate | Ethyl p-methoxycinnamate | Isoamyl alcohol | Enzymatic Transesterification |
| Octyl p-methoxycinnamate | Ethyl p-methoxycinnamate | n-Octanol | Transesterification |
| Octyl p-methoxycinnamate | p-Methoxycinnamic acid | n-Octanol | Esterification |
| 2-Ethylhexyl-p-methoxycinnamate | p-Methoxycinnamic acid | 2-Ethylhexanol | Enzymatic Esterification |
| p-Methoxycinnamate Monoglyceride | p-Methoxycinnamic acid | Glycerol | Enzymatic Esterification |
Evaluation of Synthetic Efficiency and Yield Optimizationethz.chresearchgate.netgoogle.commdpi.comresearchgate.net
The efficiency of synthesizing p-methoxycinnamate esters is highly dependent on the chosen methodology, catalyst, and reaction conditions. Significant research has been dedicated to optimizing these parameters to maximize yields and develop more sustainable processes.
In enzymatic synthesis, the choice of lipase is critical. Lipase B from Candida antarctica (often immobilized, as in Novozym 435) is a highly active and frequently used biocatalyst for the esterification of p-MCA and related transesterification reactions. mdpi.comgoogle.com The optimization of enzymatic processes involves adjusting variables such as temperature, enzyme concentration, molar ratio of substrates, and the reaction medium. For the synthesis of 2-ethylhexyl-p-methoxycinnamate using Rhizopus oryzae lipase, a molar ratio of 1:2 (p-MCA to 2-ethylhexanol), a temperature of 45°C, and cyclo-octane as the solvent resulted in an optimized yield of 91.3% after 96 hours. researchgate.net In another example, the enzymatic conversion of EPMC to isoamyl p-methoxycinnamate using Novozym 435 reached a 91% conversion after 7 days at 30°C. google.com
Chemical synthesis methods offer different efficiencies. The synthesis of octyl p-methoxycinnamate (OMC) via the Perkin reaction, starting from p-methoxybenzaldehyde and acetic anhydride to form p-MCA, followed by esterification, results in a yield of less than 70%. google.com Direct esterification of p-MCA with isooctyl alcohol can achieve a 78% yield. google.com More advanced "one-pot" methods, which combine condensation and transesterification reactions, have been developed to improve efficiency, with reported yields of up to 97%. google.com A comparative study on OMC synthesis found that an esterification method had an optimum reaction time of 3 hours, while a transesterification approach required 5 hours. rasayanjournal.co.in
Table 3: Comparison of Synthetic Methodologies and Yields
| Target Product | Method | Catalyst / Enzyme | Conditions | Yield |
|---|---|---|---|---|
| Isoamyl p-methoxycinnamate | Enzymatic Transesterification | Novozym 435 (Candida antarctica lipase) | n-Hexane, 30°C, 7 days | 91% (conversion) |
| 2-Ethylhexyl-p-methoxycinnamate | Enzymatic Esterification | Rhizopus oryzae lipase | Cyclo-octane, 45°C, 96 hours | 91.3% |
| p-Methoxycinnamate Monoglyceride | Enzymatic Esterification | Immobilized lipase from Thermomyces lanuginosus | Hexane | ~34% (conversion) |
| Isooctyl p-methoxycinnamate | Perkin Reaction route | Acetate, Acid | 160-180°C | <70% |
| Isooctyl p-methoxycinnamate | Direct Esterification | Acid catalyst | N/A | 78% |
| Isooctyl p-methoxycinnamate | One-Pot Method | Sodium methoxide, p-toluenesulfonic acid | N/A | Up to 97% |
Advanced Spectroscopic Characterization and Structural Elucidation of Isopropyl P Methoxycinnamate
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.
Proton (¹H) NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms within a molecule. For Isopropyl p-methoxycinnamate, the spectrum reveals distinct signals corresponding to the aromatic, vinylic, methoxy (B1213986), and isopropyl protons. The analysis, typically conducted in a solvent like deuterated chloroform (CDCl₃), shows characteristic chemical shifts (δ) and spin-spin coupling constants (J).
The trans-configuration of the alkene protons is confirmed by a large coupling constant (J), typically around 16.0 Hz. The aromatic protons on the p-substituted benzene (B151609) ring appear as two distinct doublets, characteristic of an AA'BB' system. The isopropyl group is identified by a septet for the single CH proton and a doublet for the six equivalent methyl (CH₃) protons.
Table 1: Predicted ¹H NMR Spectral Data for this compound Data is predicted based on analogous structures such as isopropyl cinnamate (B1238496) and other p-methoxycinnamate esters.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic (ortho to ester) | ~7.48 | Doublet | ~8.8 |
| Aromatic (ortho to methoxy) | ~6.90 | Doublet | ~8.8 |
| Vinylic (Ar-CH=) | ~7.65 | Doublet | ~16.0 |
| Vinylic (=CH-COO) | ~6.31 | Doublet | ~16.0 |
| Isopropyl (CH) | ~5.12 | Septet | ~6.3 |
| Methoxy (OCH₃) | ~3.83 | Singlet | N/A |
| Isopropyl (CH₃) | ~1.30 | Doublet | ~6.3 |
Carbon-13 (¹³C) NMR spectroscopy maps the carbon backbone of a molecule, with each unique carbon atom producing a distinct signal. This technique is invaluable for confirming the carbon framework of this compound. The spectrum shows signals for the carbonyl carbon of the ester, the aromatic and vinylic carbons, and the carbons of the methoxy and isopropyl groups.
The chemical shifts are indicative of the electronic environment of each carbon. For instance, the carbonyl carbon is significantly downfield due to the deshielding effect of the attached oxygen atoms. The carbon attached to the methoxy group also shows a characteristic downfield shift.
Table 2: Predicted ¹³C NMR Spectral Data for this compound Data is predicted based on analogous structures such as isopropyl cinnamate and p-methoxycinnamic acid esters. researchgate.net
| Carbon Assignment | Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | ~167.0 |
| Aromatic (C-OCH₃) | ~161.2 |
| Vinylic (Ar-CH=) | ~144.5 |
| Aromatic (C-C=C) | ~127.2 |
| Aromatic (CH, ortho to ester) | ~129.7 |
| Aromatic (CH, ortho to methoxy) | ~114.3 |
| Vinylic (=CH-COO) | ~115.8 |
| Isopropyl (CH) | ~67.8 |
| Methoxy (OCH₃) | ~55.4 |
| Isopropyl (CH₃) | ~22.0 |
While specific studies applying Diffusion-Ordered Spectroscopy (DOSY) or Pulsed-Gradient Spin-Echo (PGSE) NMR to this compound are not prominent in the literature, these powerful techniques are highly applicable for studying its behavior in complex mixtures. DOSY and PGSE NMR are non-invasive methods that distinguish molecules based on their translational diffusion coefficients, which correlate with molecular size and shape. researchgate.netsemanticscholar.orgnih.gov
In a potential application, DOSY could be used to analyze this compound within a cosmetic formulation. The experiment would yield a 2D spectrum where one axis represents the chemical shift and the other represents the diffusion coefficient. This would allow for the unambiguous assignment of signals belonging to the cinnamate ester, separating them from signals of other formulation components like surfactants, polymers, and oils. rsc.org Furthermore, by measuring its diffusion rate, one could gain insights into its mobility and potential interactions within the product matrix. rsc.org
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy techniques, such as FTIR and Raman, probe the vibrational modes of molecules, providing a molecular fingerprint based on the functional groups present.
Fourier-Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum displays absorption bands at specific wavenumbers that correspond to particular functional groups. sapub.org The FTIR spectrum of this compound provides clear evidence for its key structural features.
The most prominent band is the strong C=O stretch from the ester group. sapub.org Other key absorptions include C-H stretches from the aromatic ring (typically above 3000 cm⁻¹) and the alkyl groups (below 3000 cm⁻¹), C=C stretching from both the alkene and the aromatic ring, and C-O stretching vibrations from the ester and ether linkages. uab.edu
Table 3: Characteristic FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| ~3100-3000 | C-H Stretch | Aromatic & Vinylic (=C-H) | Medium |
| ~2980-2850 | C-H Stretch | Aliphatic (C-H) | Medium |
| ~1715 | C=O Stretch | α,β-Unsaturated Ester | Strong |
| ~1640 | C=C Stretch | Alkene | Medium |
| ~1600, ~1510 | C=C Stretch | Aromatic Ring | Medium |
| ~1250, ~1030 | C-O Stretch | Ether (Ar-O-CH₃) | Strong |
| ~1170 | C-O Stretch | Ester (O-C=O) | Strong |
| ~980 | =C-H Bend | Trans Alkene (out-of-plane) | Strong |
Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. nih.gov It is particularly useful for analyzing non-polar bonds and symmetric vibrations and can be effectively applied to aqueous systems like microemulsions. nih.gov
Studies on the closely related compound octyl p-methoxycinnamate have demonstrated the utility of confocal Raman spectroscopy for both qualitative and quantitative analysis within oil-in-water microemulsions. nih.gov This approach can be used to classify microemulsions with varying concentrations of the cinnamate ester. By combining Raman spectroscopy with chemometric tools such as linear discriminant analysis (LDA) and partial least squares (PLS), it is possible to build robust models for quantification. nih.gov This non-invasive analytical method is valuable for analyzing the distribution and state of this compound in complex formulations and other materials. nih.gov
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry is a pivotal analytical technique for determining the molecular weight and elucidating the structure of compounds by analyzing their fragmentation patterns upon ionization. For this compound, the molecular formula is C₁₃H₁₆O₃, corresponding to a molecular weight of approximately 220.26 g/mol and a monoisotopic mass of 220.109944368 Da nih.gov.
Upon electron ionization, the molecule is expected to generate a molecular ion peak ([M]⁺) at m/z 220. The subsequent fragmentation is characteristic of cinnamate esters and isopropyl esters. The primary fragmentation pathways involve cleavage of the ester group. One of the most significant fragments is the highly stable p-methoxycinnamoyl cation, formed by the loss of the isopropoxy radical, which would appear at m/z 177. Another key fragmentation involves the loss of a neutral propene molecule from the isopropyl group via a McLafferty-type rearrangement, followed by the loss of a hydroxyl radical, leading to a fragment at m/z 161. The p-methoxybenzyl cation at m/z 121 is another plausible fragment, arising from cleavage of the bond between the carbonyl carbon and the vinyl group. The isopropyl cation, [CH(CH₃)₂]⁺, would result in a peak at m/z 43.
Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Proposed Structure |
| 220 | [C₁₃H₁₆O₃]⁺ | Molecular Ion |
| 177 | [C₁₀H₉O₂]⁺ | p-Methoxycinnamoyl cation |
| 161 | [C₁₀H₉O]⁺ | Loss of H₂O from p-methoxycinnamic acid fragment |
| 134 | [C₈H₈O]⁺ | Loss of CO from methoxy-styrene fragment |
| 121 | [C₈H₉O]⁺ | p-Methoxybenzyl cation |
| 43 | [C₃H₇]⁺ | Isopropyl cation |
Note: The fragmentation pattern is predicted based on the principles of mass spectrometry for esters and analysis of closely related cinnamate compounds.
Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive method for separating volatile compounds and confirming their identity and purity. In a GC-MS analysis of this compound, the sample is vaporized and passed through a capillary column, where it is separated from any impurities or related substances based on its boiling point and affinity for the stationary phase. The separated compound then enters the mass spectrometer, which provides a mass spectrum that serves as a molecular fingerprint, confirming its identity.
While specific retention time data for this compound is not available in the cited literature, GC-MS has been successfully employed for the analysis of other p-methoxycinnamic acid esters, such as the ethyl and isoamyl esters, in complex mixtures like plant extracts google.com. This demonstrates the suitability of the technique for the qualitative and quantitative analysis of this compound. The purity of a sample can be determined by integrating the peak area of the compound relative to the total area of all peaks in the chromatogram.
Electronic Spectroscopy and Photophysical Characterization
Electronic spectroscopy provides critical insights into the interaction of molecules with ultraviolet and visible light, which is fundamental to understanding the function of UV filtering agents like this compound.
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a compound as a function of wavelength. As a derivative of cinnamic acid, this compound is designed to absorb ultraviolet radiation, particularly in the UV-B range (290-320 nm). Based on data from structurally similar compounds, this compound is expected to exhibit a strong absorption maximum (λₘₐₓ) in this region. For instance, the closely related compound Isoamyl p-methoxycinnamate shows a peak absorbance at 310 nm incidecoder.com, and Ethyl p-methoxycinnamate has a reported λₘₐₓ at 308 nm researchgate.net. This absorption is attributed to the π → π* electronic transition within the conjugated system of the p-methoxyphenyl and propenoate groups. The specific molar absorptivity (ε), a measure of how strongly the compound absorbs light at a given wavelength, has not been reported in the searched literature.
Table 2: UV-Vis Spectroscopic Data for this compound
| Spectroscopic Parameter | Value | Reference Compound |
| Absorption Maximum (λₘₐₓ) | ~308-310 nm | Based on Ethyl and Isoamyl p-methoxycinnamate incidecoder.comresearchgate.net |
| Molar Absorptivity (ε) | Data not available | - |
| UV Range | UV-B | Based on Isoamyl p-methoxycinnamate incidecoder.comcosmileeurope.eu |
The photoprotective mechanism of cinnamate-based UV filters relies on their ability to dissipate absorbed UV energy efficiently without producing harmful reactive species. The excited-state dynamics of these molecules are studied using techniques like time-resolved pump-probe spectroscopy.
Studies on analogues such as methyl-p-methoxycinnamate (MMC) and ethylhexyl-p-methoxycinnamate (EHMC) provide a model for the photophysical behavior of this compound. Upon absorption of a UV-B photon, the molecule is promoted from its ground state (S₀) to the first excited singlet state (S₁, a ¹ππ* state). The subsequent deactivation pathways are highly dependent on the molecule's environment.
In the gas phase, the primary relaxation mechanism is believed to be non-radiative decay through internal conversion, potentially involving a transition from the initially excited ¹ππ* state to a nearby ¹nπ* state, followed by de-excitation back to the ground state. However, in the solution phase, which is more relevant to its application in sunscreens, a different and highly efficient deactivation channel dominates: E/Z (trans/cis) photoisomerization. This isomerization process occurs around the carbon-carbon double bond and provides a rapid, non-radiative pathway for the molecule to return to the ground state, effectively converting the potentially damaging UV energy into harmless thermal energy. This efficient dissipation mechanism is crucial for the photostability and function of cinnamate-based sunscreens.
Photophysical Properties and Uv Absorption Mechanisms of Isopropyl P Methoxycinnamate
Elucidation of UV Absorption Characteristics in Isopropyl p-Methoxycinnamate
This compound is an organic compound recognized for its ability to absorb ultraviolet (UV) radiation, particularly within the UVB range. This characteristic is central to its application as a UV filter in various products. The efficacy of its light absorption is deeply rooted in its specific molecular architecture.
Absorption Profiles in the UVB and UVA Spectral Regions
This compound and structurally similar p-methoxycinnamate esters are potent absorbers of UVB radiation, the spectral range primarily responsible for sunburn. cmsderm.cadermnetnz.org The absorption profile is concentrated in the UVB region, which spans from 290 to 320 nm. incidecoder.com Research and spectroscopic analyses indicate that the maximum absorption peak (λmax) for these compounds occurs at approximately 308-310 nm. researchgate.netsymselect.com
Beyond its primary function as a UVB filter, this compound also provides some degree of absorption in the shorter wavelength UVA region, specifically the UVA-II range (320-340 nm). incidecoder.comsymselect.com This broadens its protective spectrum, although its main efficacy remains within the UVB domain. Theoretical calculations for this compound (IPMS) have estimated a λmax at 290.77 nm, further confirming its role as a strong UVB absorber. researchgate.net
| Spectral Region | Wavelength Range | Absorption Characteristic | Reference |
|---|---|---|---|
| UVB | 290-320 nm | Strong absorption | incidecoder.com |
| UVB | ~308-310 nm | Peak Absorption (λmax) | researchgate.netsymselect.com |
| UVA-II | 320-340 nm | Additional, moderate absorption | incidecoder.comsymselect.com |
Influence of Molecular Structure on Chromophore Activity
The UV-absorbing capability of this compound is dictated by its chromophore, the part of the molecule responsible for absorbing light. The core chromophore is the p-methoxycinnamic acid moiety. researchgate.net This structure possesses an extended system of conjugated π-electrons, which is essential for absorbing UV energy. Key structural features contributing to its chromophoric activity include:
The Aromatic Ring: The benzene (B151609) ring provides a foundation of delocalized π-electrons.
The α,β-Unsaturated Ester: The double bond between the aromatic ring and the carbonyl group (C=O) extends the conjugation. This unsaturated bond is a critical feature for enhancing the efficacy of cinnamic acid derivatives as UVB filters. researchgate.net
The Methoxy (B1213986) Group (-OCH3): Located at the para position (opposite the cinnamate (B1238496) group) of the benzene ring, this group acts as an auxochrome. As an electron-donating group, it enhances the absorptivity of the chromophore by interacting with the π-electron system. The position of this group is critical; para-substituted methoxycinnamates exhibit different photophysical properties compared to their meta- or ortho-isomers, which is attributed to the arrangement of the lowest ππ* electronic states. researchgate.net
The Ester Group: The isopropyl ester group also influences the electronic properties and, consequently, the excitation energies of the molecule. ias.ac.in
Together, these components create a molecular structure that can efficiently absorb photons of UVB energy, promoting an electron from a lower energy ground state to a higher energy excited state.
Mechanistic Studies of Photoinduced Processes
Upon absorbing UV radiation, this compound initiates a series of complex photophysical and photochemical processes. These events are crucial for dissipating the absorbed energy and are also linked to the compound's potential for photodegradation.
Excited-State Dynamics and Energy Dissipation Mechanisms
When a molecule of this compound absorbs a UV photon, it is promoted from its ground state (S₀) to an electronically excited singlet state, primarily the S₁ (¹ππ*) state. nih.gov The primary goal for an effective UV filter is to dissipate this absorbed energy harmlessly, typically as heat, through a process known as non-radiative decay. researchgate.netacs.org
The energy dissipation pathway is not a simple, direct return to the ground state. Studies on similar p-methoxycinnamate structures have revealed a multi-step process:
Intersystem Crossing: From the excited singlet state, the molecule can undergo intersystem crossing to a triplet excited state, T₁ (³ππ*). acs.org
The lifetime of the excited state in p-methoxycinnamates is notably shorter than in ortho- or meta-substituted analogs, indicating a more efficient (faster) decay process, which is a desirable property for a sunscreen agent. nii.ac.jpnih.gov
Photoreactivity and Photoisomerization Pathways (e.g., E/Z isomerization)
A dominant photoreactive pathway for p-methoxycinnamates is E/Z isomerization (also known as trans-cis isomerization) around the carbon-carbon double bond of the propenoate group. researchgate.netchemrxiv.org The naturally more stable and more effective UV-absorbing form is the trans (E) isomer. Upon UV exposure, it undergoes conversion to the cis (Z) isomer. researchgate.netchemrxiv.org
This photoisomerization is a key component of the energy dissipation mechanism, as it provides a pathway for the excited molecule to return to the ground state. researchgate.netacs.org The T₁ triplet state is considered a crucial intermediate in this process, having a twisted geometry around the C=C bond that facilitates the transition from the trans to the cis configuration upon decay to the ground state. acs.org
While essential for energy dissipation, this E/Z isomerization contributes to the compound's photoinstability. The cis (Z) isomer that is formed is a less effective UVB absorber, leading to a reduction in photoprotective efficacy over time with continued UV exposure. cmsderm.cadermnetnz.org The quantum yield for this photoisomerization in 4'-methoxycinnamates can be quite high, indicating it is an efficient and significant process. bohrium.com In addition to isomerization, aggregation of cinnamate molecules can lead to more complex and irreversible photodegradation, resulting in the formation of various photoproducts. researchgate.net
Strategies for Enhancing Photostability in this compound Systems
The photoinstability of this compound, primarily due to E/Z isomerization, can compromise its effectiveness as a UV filter over time. cmsderm.cadermnetnz.org Several formulation strategies have been developed to mitigate this degradation and enhance the photostability of sunscreen systems containing cinnamate esters.
The incorporation of antioxidants into formulations is another effective strategy. Compounds like Vitamin C, Vitamin E, ubiquinone, and botanical antioxidants such as trans-resveratrol can help quench reactive species and inhibit photodegradation pathways, thereby improving the stability of the primary UV filters. nih.gov
Physical protection of the UV filter through encapsulation represents a technological solution. Microencapsulation or nanoencapsulation, for instance using poly-D,L-lactide-co-glycolide (PLGA) nanoparticles, can create a protective barrier around the this compound molecule. nih.govresearchgate.net This isolation shields it from interacting with other ingredients and from direct, prolonged UV exposure, significantly reducing the rate of light-induced degradation. researchgate.netin-cosmetics.com
Other strategies include the addition of specific quenching molecules that can accept energy from the excited UV filter, deactivating it before it can undergo photoreactions. nih.gov Furthermore, the inclusion of certain natural extracts, such as those from Kaempferia galanga or those rich in flavonoids, has been shown to exert a stabilizing effect on sunscreen formulations. nih.govgoogle.com Finally, the use of inorganic materials like silica (B1680970) or layered double hydroxides can act as SPF boosters, which may allow for lower concentrations of the organic filter, indirectly mitigating instability issues. rsc.org
Inclusion Complex Formation with Cyclodextrins and Supramolecular Assemblies
The formation of inclusion complexes with cyclodextrins (CDs) is a widely utilized technique to modify the physicochemical properties of guest molecules. nih.gov Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity, allowing them to encapsulate non-polar molecules or moieties. oatext.com This encapsulation can lead to enhanced solubility, stability, and dissolution of the guest compound. nih.gov
Research on p-methoxycinnamic acid (pMCA), the parent acid of this compound, demonstrates its ability to form inclusion complexes with β-cyclodextrin (βCD) and its derivative, hydroxypropyl-β-cyclodextrin (HPβCD). nih.govresearchgate.net The formation of these complexes is a spontaneous process (ΔG<0) and is primarily driven by van der Waals forces. nih.govresearchgate.netmdpi.com The aromatic group of the pMCA molecule is able to fit into the appropriately sized cavity of βCD. nih.gov
The formation of the pMCA-βCD inclusion complex, typically in a 1:1 molar ratio, significantly increases the aqueous solubility of pMCA. nih.govnih.gov Thermodynamic analysis reveals that the complex formation is an exothermic process (ΔH<0), and the stability of the complex tends to decrease with an increase in temperature. nih.govresearchgate.net Characterization of the solid complex using methods like Differential Thermal Analysis (DTA), Fourier-transform infrared spectroscopy (FTIR), and Powder X-ray Diffraction (PXRD) confirms the formation of a new solid phase with different properties from the individual components. nih.govresearchgate.net DTA shows a shift in the endothermic peak, and PXRD reveals a reduction in the crystallinity of the guest molecule, indicating its successful inclusion within the cyclodextrin (B1172386) cavity. nih.govresearchgate.net
| Parameter | Observation | Implication |
|---|---|---|
| Stability Constant (K) | Decreases with increasing temperature | The complex is less stable at higher temperatures. |
| Gibbs Free Energy (ΔG) | Negative (ΔG < 0) | The complex formation is a spontaneous process. |
| Enthalpy (ΔH) | Negative (ΔH < 0) | The interaction is exothermic. |
| Entropy (ΔS) | Variable (pH-dependent) | The change in system disorder depends on environmental conditions. |
Encapsulation in Nanostructured Lipid Carriers (NLC) and Solid Lipid Nanoparticles (SLN)
Encapsulating UV filters within lipid nanoparticles, such as Solid Lipid Nanoparticles (SLNs) and the second-generation Nanostructured Lipid Carriers (NLCs), is an effective strategy to enhance their photoprotective effects and stability. nih.govnih.gov SLNs are composed of a solid lipid core, while NLCs are made from a blend of solid and liquid lipids, creating a less-ordered, imperfect lipid matrix. nih.govnih.gov This disordered structure in NLCs provides more space for guest molecules, often leading to higher encapsulation efficiency and reduced expulsion of the active compound during storage. jst.go.jpresearchgate.net
Studies on closely related cinnamate esters like octyl methoxycinnamate (OMC) and ethylhexyl methoxycinnamate (EMC) have demonstrated the benefits of encapsulation in NLCs and SLNs. jst.go.jpresearchgate.net The incorporation of the UV filter into the lipid matrix disrupts the lipid's crystal lattice, resulting in a more amorphous structure. jst.go.jpresearchgate.net This change is confirmed by techniques such as Differential Scanning Calorimetry (DSC), which shows a reduction in the melting enthalpy (ΔH) of the lipid, and X-ray Diffraction (XRD), which indicates a loss of crystallinity. jst.go.jpresearchgate.net
Encapsulation within these lipid nanoparticles has been shown to improve the photostability of cinnamate-based UV filters. researchgate.net For instance, free EMC can lose 30% of its UV absorption efficiency after two hours of irradiation, whereas EMC encapsulated in NLCs showed a significantly lower loss of 10% to 21%. researchgate.net The solid matrix of the nanoparticles provides a protective environment, shielding the UV absorber from photodegradation. researchgate.net Furthermore, these systems can provide a sustained release of the active ingredient and form a thin, homogeneous film on the skin, which can optimize UV protection. researchgate.net The occlusive nature of lipid nanoparticles also enhances skin hydration. nih.gov
| Property | Typical Range/Observation | Method of Analysis |
|---|---|---|
| Particle Size | 90 - 260 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.25 | Dynamic Light Scattering (DLS) |
| Encapsulation Efficiency (EE) | ~60 - 72% | Spectrophotometry / HPLC |
| Crystallinity | Reduced compared to pure lipid | DSC / XRD |
| Morphology | Spherical or slightly irregular | TEM / AFM |
Stabilization within Microemulsion Systems
Microemulsions are thermodynamically stable, transparent, and isotropic systems of oil, water, and surfactants, often in combination with a cosurfactant. researchgate.netresearchgate.net They are excellent vehicles for improving the solubility and stability of lipophilic compounds like this compound. The incorporation of UV filters into the oil phase of an oil-in-water (O/W) microemulsion can enhance their photostability and performance. conicet.gov.ar
Research on octyl p-methoxycinnamate (OMC) loaded in an O/W microemulsion demonstrates the protective effect of this formulation. The microemulsion, composed of an essential oil phase, a surfactant/cosurfactant mixture, and water, successfully encapsulated the OMC into nanometric droplets with a particle size of approximately 12.60 nm. conicet.gov.ar
The key advantage of this system is the enhanced photostability of the entrapped UV filter. When exposed to UV radiation, free OMC undergoes photodegradation, leading to a loss of efficacy. However, when stabilized within the microemulsion, the rate of photolysis is significantly reduced. conicet.gov.ar Kinetic studies show that the photolysis rate constant for OMC in the microemulsion is less than half that of the free compound, indicating a substantial improvement in its stability against UV-induced degradation. conicet.gov.ar This stabilization is attributed to the partitioning of the UV filter within the oil droplets, which can protect it from photo-induced reactions. conicet.gov.ar
| System | Particle Size (nm) | Photolysis Kinetic Constant (s⁻¹) | Stability Assessment |
|---|---|---|---|
| Free OMC | N/A | 0.00457 | Lower Photostability |
| OMC in O/W Microemulsion | 12.60 ± 0.10 | 0.00186 | Higher Photostability |
Computational Chemistry and Molecular Modeling of Isopropyl P Methoxycinnamate
Quantum Chemical Calculations for Electronic Structure and Spectroscopic Prediction
Quantum chemical calculations are fundamental to elucidating the interaction of Isopropyl p-methoxycinnamate with UV radiation. These methods model the molecule's electronic behavior, allowing for the prediction of its UV-Vis absorption spectrum and the nature of its electronic transitions.
Density Functional Theory (DFT) and its extension for excited states, Time-Dependent Density Functional Theory (TD-DFT), are highly effective for simulating the UV-Vis spectra of cinnamate (B1238496) derivatives. nih.govarxiv.org For compounds like this compound, these methods can accurately predict the maximum absorption wavelength (λmax), which is crucial for its function as a UV filter.
Benchmark studies on similar cinnamate compounds, such as ethylhexyl methoxycinnamate, have been performed to identify the most suitable DFT functionals. nih.govresearchgate.net Functionals like B3LYP and B3P86, combined with a 6-311+G(d,p) basis set, have demonstrated good performance in reproducing experimental spectra when calculations are performed in a solvent environment like methanol (B129727). nih.gov Such calculations for various cinnamates show a λmax around 310 nm, which aligns with literature reports for UVB filters. nih.govresearchgate.net The application of TD-DFT allows for the analysis of electronic transitions, providing a theoretical foundation for understanding the compound's UV absorption capabilities. arxiv.org
Table 1: Comparison of DFT Functionals for UV-Vis Spectra Simulation of Cinnamates Data derived from benchmark studies on related cinnamate compounds.
| Functional | Basis Set | Environment | Performance |
| B3LYP | 6-311+G(d,p) | Methanol | Good agreement with experimental spectra nih.gov |
| B3P86 | 6-311+G(d,p) | Methanol | Good agreement with experimental spectra nih.gov |
Semiempirical methods offer a computationally less intensive alternative to DFT for analyzing electronic transitions. uni-muenchen.de These methods simplify Hartree-Fock theory by using empirical parameters derived from experimental data. uni-muenchen.de For this compound and related alkyl p-methoxy cinnamates (APMCs), methods like Austin Model 1 (AM1) and ZINDO/S are particularly useful. researchgate.netresearchgate.net
Typically, the molecular geometry is first optimized using the AM1 method to find the most stable conformation. researchgate.netsemanticscholar.org Following optimization, the ZINDO/S method is employed to calculate the electronic transition spectra. researchgate.netresearchgate.net Studies using this approach have successfully predicted the UV absorption properties of these compounds. For this compound, used as a standard in some analyses, the ZINDO/S method calculated a λmax of 290.77 nm, confirming its role as a UVB absorber. researchgate.net This modeling approach is valuable for predicting the UV protection activity based on electronic transitions in the UVB (290-320 nm) and UVC (200-290 nm) regions. researchgate.netsemanticscholar.org
Table 2: Calculated Maximum Absorption Wavelength (λmax) using Semiempirical Methods
| Compound | Geometry Optimization Method | Electronic Spectra Method | Calculated λmax (nm) |
| This compound (IPMS) | AM1 | ZINDO/S | 290.77 researchgate.net |
| Ethyl p-methoxycinnamate (EPMS) | AM1 | ZINDO/S | 292.41 researchgate.net |
Before simulating spectroscopic properties, it is essential to determine the most stable three-dimensional structure of the molecule. Conformational analysis and geometry optimization are performed to identify the lowest energy conformer. nih.gov For flexible molecules like this compound, a common approach involves a conformational search using methods like the Monte-Carlo method with the Merck Molecular Force Field (MMFF94). nih.govresearchgate.net This procedure generates a wide range of possible conformations, ensuring that the subsequent, more computationally expensive quantum calculations are performed on an energetic minimum structure. nih.gov This initial step is critical for the accuracy of the final predicted spectra and properties.
Understanding the UV absorption of this compound requires an analysis of the molecular orbitals involved in the electronic transitions. The primary UV absorption corresponds to the promotion of an electron from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO).
For cinnamate derivatives, the main electronic transition, observed around 310 nm with an energy of approximately 3.95 eV, is attributed to a π → π* transition. nih.govresearchgate.net This transition involves electron delocalization across the aromatic ring and the ester group, which collectively act as the chromophore responsible for UV absorption. nih.govresearchgate.net Computational models can quantify the contributions of different atomic orbitals to the HOMO and LUMO, revealing that the key electronic activity is concentrated on this conjugated system. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling
QSAR and QSPR models are computational tools that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. These models are used to predict the behavior of new or untested chemicals.
While specific QSAR models for this compound are not extensively detailed in the provided context, the principles of QSAR can be applied to predict its potential biological activities and photophysical parameters. nih.gov QSAR models are developed by creating a dataset of structurally related compounds with known activities and then using machine learning algorithms to establish a mathematical relationship between molecular descriptors (numerical representations of chemical structure) and the observed activity. nih.gov
For a UV filter like this compound, QSPR models could predict photophysical parameters such as molar absorptivity, photostability, and the quantum yield of photochemical reactions. Likewise, QSAR models could be developed to screen for potential biological activities or toxicities by correlating its structural features with known data from similar compounds. nih.gov These predictive models are valuable in the early stages of developing new sunscreen agents, allowing for the prioritization of compounds with desirable properties and the flagging of those with potential adverse effects. nih.gov
In Silico Analysis of Molecular Interactions and Binding Affinities
In silico analysis, particularly through molecular docking, serves as a powerful computational tool to predict and analyze the interactions between a ligand, such as this compound, and a biological target, typically a protein or enzyme. This method models the preferred orientation of the ligand when bound to a receptor to form a stable complex. The analysis provides critical insights into the binding affinity, which is often quantified as a binding energy score (e.g., in kcal/mol), and elucidates the specific non-covalent interactions that stabilize the complex, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.
While specific molecular docking studies for this compound are not extensively documented in the literature, research on analogous cinnamic acid derivatives provides a strong framework for understanding its potential interactions. Computational studies on these related compounds are frequently employed to screen for potential biological activities, including anticancer and enzyme inhibition properties. nih.govkoreascience.krimpactfactor.org For instance, molecular docking has been used to evaluate the binding affinity of various cinnamic acid derivatives against targets like matrix metalloproteinase-9 (MMP-9), an enzyme implicated in several diseases. nih.govmui.ac.ir
In a typical study, the three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank. nih.gov A docking program, such as AutoDock or Molegro Virtual Docker, is then used to predict the most stable binding pose of the ligand within the active site of the protein. nih.govimpactfactor.org The results from these simulations can guide further experimental studies by identifying promising candidates and providing a molecular basis for their activity. For example, studies on ferulic acid (4-hydroxy-3-methoxycinnamic acid) have used docking to predict interactions with breast cancer cell line (MCF-7) receptors, identifying key hydrophobic and polar hydrogen interactions. nih.govnih.gov The binding affinity scores from such studies indicate the stability of the ligand-receptor complex, with more negative values suggesting stronger binding. nih.govnih.govnih.gov
Below is a table summarizing representative findings from in silico docking studies of compounds structurally related to this compound with various protein targets, illustrating the type of data generated.
| Compound | Protein Target | Docking Score (kcal/mol) | Key Interactions Observed |
| Ferulic Acid | MCF-7 Receptor (2IOG) | -6.96 | 12 Hydrophobic Interactions, 4 Polar Hydrogen Interactions nih.govresearchgate.net |
| Cynarin | MMP-9 | -14.68 | Hydrogen bonds, Hydrophobic interactions nih.gov |
| Chlorogenic Acid | MMP-9 | -12.62 | Hydrogen bonds, Hydrophobic interactions nih.gov |
| Rosmarinic Acid | MMP-9 | -11.85 | Hydrogen bonds, Hydrophobic interactions nih.gov |
| p-Methoxycinnamoyl Hydrazide Derivative | Cyclooxygenase-2 (COX-2) | -124.81 (Rerank Score) | Hydrogen bonds with active site residues impactfactor.orgresearchgate.net |
Table 1: Illustrative Molecular Docking Results for Cinnamic Acid Derivatives.
Molecular Dynamics Simulations for Conformational Flexibility and Interactions
Molecular dynamics (MD) simulations offer a more dynamic and detailed view of molecular systems compared to the static picture provided by molecular docking. This computational method simulates the physical movements of atoms and molecules over time, providing valuable information on the conformational flexibility of this compound and the stability of its interactions with other molecules, such as proteins or carrier systems.
In the context of ligand-protein interactions, MD simulations are often performed after molecular docking to validate the stability of the predicted binding pose. nih.gov By simulating the complex in a solvated environment that mimics physiological conditions, researchers can observe whether the ligand remains stably bound within the active site or if it undergoes significant conformational changes or even dissociates. koreascience.kr Key parameters analyzed during MD simulations include the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). A low and stable RMSD value for the ligand-protein complex over the simulation time (e.g., below 3 Å) typically indicates a stable interaction. nih.govnih.gov The RMSF of individual amino acid residues can highlight which parts of the protein are flexible and which are crucial for the interaction.
These simulations provide a deeper understanding of the binding thermodynamics and kinetics, which are crucial for rational drug design and the development of effective molecules. nih.gov
Investigating Interactions with Carrier Systems (e.g., Lipid Nanoparticles, Cyclodextrins)
The efficacy of active compounds like this compound can be significantly enhanced by incorporating them into carrier systems, which can improve solubility, stability, and delivery. nih.govmdpi.com MD simulations are an indispensable tool for understanding the molecular-level interactions between the active compound and these carriers. srce.hr
Lipid Nanoparticles (LNPs):
Lipid nanoparticles are effective carrier systems for lipophilic (fat-soluble) molecules. nih.gov MD simulations can model the entire self-assembly process of lipids into a nanoparticle structure and investigate how a molecule like this compound would be encapsulated. nih.govrecercat.catnih.gov These simulations can reveal the preferred location of the drug within the LNP—whether it resides in the hydrophobic lipid core, at the interface, or is distributed throughout. nih.govmdpi.com
By analyzing the interactions between this compound and the lipid components (e.g., triglycerides, phospholipids, cholesterol), MD simulations can provide insights into the encapsulation efficiency and the stability of the formulation. srce.hrsrce.hr The simulations track non-covalent interactions, such as van der Waals and electrostatic forces, which govern the loading of the molecule into the nanoparticle. nih.gov This detailed molecular picture is essential for optimizing the design of LNP formulations for specific active ingredients. srce.hrmdpi.com
| Carrier System | Simulation Focus | Key Findings from MD Simulations |
| Lipid Nanoparticles | Self-assembly and drug encapsulation | Reveals distribution of components; ionizable lipids often concentrate in the core. nih.govmdpi.com |
| Drug-lipid interactions | Elucidates how electrostatic and hydrophobic interactions drive the encapsulation of active molecules. nih.gov | |
| Structural stability | Shows that lipids within LNPs are often highly mobile, resembling a liquid droplet rather than a rigid structure. nih.gov |
Table 2: Representative Insights from Molecular Dynamics Simulations of Lipid Nanoparticles.
Cyclodextrins:
Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with guest molecules, effectively encapsulating them within their hydrophobic inner cavity. nih.govresearchgate.net This process can enhance the water solubility and stability of poorly soluble compounds. Experimental studies have confirmed that the related compound, p-methoxycinnamic acid, forms stable inclusion complexes with β-cyclodextrin and hydroxypropyl-β-cyclodextrin. nih.govresearchgate.net
MD simulations are widely used to study the formation, stability, and geometry of these host-guest complexes. mdpi.com For this compound, simulations would place the molecule near the cyclodextrin (B1172386) cavity in an aqueous environment and model the inclusion process over time. The analysis would focus on conformational changes of both the host and guest, the stability of the resulting complex, and the thermodynamic driving forces of the interaction. The primary forces stabilizing cyclodextrin complexes are typically van der Waals interactions between the guest molecule and the hydrophobic cavity, along with hydrogen bonds that may form at the rim of the cyclodextrin. researchgate.netmdpi.com By calculating the binding free energy, MD simulations can quantitatively predict the stability of the complex, providing insights that are crucial for selecting the most suitable cyclodextrin derivative for formulation development. mdpi.com
| Interaction Type | Role in Cyclodextrin Complex Stability |
| Van der Waals (vdW) Interactions | The main driving force for the inclusion of the guest molecule into the hydrophobic cavity. mdpi.com |
| Hydrogen Bonding | A key factor in stabilizing the final structure of the host-guest complex. researchgate.netmdpi.com |
| Hydrophobic Interactions | Contribute to the release of high-energy water molecules from the cavity, favoring complex formation. researchgate.net |
| Electrostatic Interactions | Can contribute to binding, depending on the nature of the guest molecule and cyclodextrin. |
Table 3: Driving Forces in Cyclodextrin Inclusion Complexes as Studied by MD Simulations.
Structure Activity Relationship Sar Studies of Isopropyl P Methoxycinnamate and Its Analogs
Influence of Alkyl Chain Length and Branching on Biological and Photophysical Activities
The nature of the alkyl ester group in p-methoxycinnamate analogs has a demonstrable effect on their biological activities, largely linked to properties such as lipophilicity, while its influence on photophysical characteristics appears to be minimal.
For biological activity, studies show a clear dependence on the length of the alkyl chain. In an investigation into the anti-inflammatory properties of various p-methoxycinnamate esters, the length of the ester group was a key determinant of efficacy. researchgate.net A study on the anti-denaturation of heat-induced bovine serum albumin, an indicator of anti-inflammatory potential, revealed that while methyl p-methoxycinnamate was inactive, the propyl and butyl esters showed significant activity. researchgate.net This suggests that a certain threshold of lipophilicity, conferred by a longer alkyl chain, is necessary for this particular biological function. researchgate.net Similarly, the antibacterial activity of cinnamate (B1238496) esters has been shown to increase with the length of the carbon chain; for instance, decyl cinnamate is more potent than methyl, ethyl, or propyl cinnamates, a trend attributed to increased liposolubility facilitating passage through bacterial membranes. mdpi.com The structure-activity relationship analysis indicates that both the phenyl ring substitution and the alkyl group of the alcohol moiety have a significant impact on the antifungal activity of cinnamic acid esters. nih.gov
Conversely, the photophysical properties of p-methoxycinnamates are largely insensitive to the size of the alkyl ester group. Computational studies comparing methyl p-methoxycinnamate and octyl p-methoxycinnamate found that the identity of the alkyl group has minimal effect on the molecule's excited states and, by extension, its optical properties. ias.ac.in The primary determinants of its UV-absorbing capabilities are the aromatic ring and the conjugated system, not the length or branching of the non-conjugated alkyl chain. ias.ac.in
Table 1: Effect of Alkyl Chain Length on the Anti-Inflammatory Activity of p-Methoxycinnamate Esters
Data synthesized from studies on the inhibition of heat-induced bovine serum albumin denaturation.
| Compound | Alkyl Chain | Anti-Inflammatory Activity (Anti-Denaturation) | Reference |
|---|---|---|---|
| Methyl p-methoxycinnamate | Methyl (-CH₃) | Inactive | researchgate.net |
| Ethyl p-methoxycinnamate | Ethyl (-C₂H₅) | Active | researchgate.net |
| Propyl p-methoxycinnamate | Propyl (-C₃H₇) | Active | researchgate.net |
| Butyl p-methoxycinnamate | Butyl (-C₄H₉) | Active | researchgate.net |
Impact of Aromatic Ring Substituents on Molecular Functionality
Substituents on the aromatic ring are a major factor in defining the molecular function of cinnamate derivatives, profoundly affecting both biological activity and photophysical pathways. The position and electronic nature of these substituents dictate the molecule's utility.
The methoxy (B1213986) (-OCH₃) group at the para-position is crucial for many of the observed biological activities of compounds like isopropyl p-methoxycinnamate. researchgate.netugm.ac.id Studies have confirmed that this specific substituent is a key structural element for high antidiabetic activity. nih.gov For instance, p-methoxycinnamic acid and its ethyl ester are effective inhibitors of α-glucosidase, and it has been suggested that a methoxy or hydroxy group in the para position is essential for this inhibitory action, with the methoxylated form being nearly five times more active than the corresponding hydroxy derivative. nih.gov The para-methoxy group is also associated with significant neuroprotective and hepatoprotective properties. nih.govmdpi.com The position of the substituent is critical; in a series of cinnamic acid derivatives tested for anticancer activity, compounds with substituents at the para or meta positions showed more potent activity than those with ortho substitutions. pkusz.edu.cn
From a photophysical perspective, the substitution pattern dramatically alters how the molecule processes absorbed UV radiation. While the para-methoxy substituent is common in sunscreens, studies on various methoxy-substituted cinnamates show that this position leads to strong quenching of fluorescence. nih.gov In contrast, placing the methoxy group at the meta position results in strong fluorescence. nih.govresearchgate.net This "meta-effect" is attributed to a larger energy gap between the two lowest π-π* excited states, which disfavors the non-radiative decay pathways that are dominant in the para isomer. nih.gov The para derivatives are characterized by a non-radiative decay mechanism without a significant energy barrier, which is why they function effectively as UV absorbers, efficiently converting UV energy to heat. researchgate.netrsc.org
Table 2: Influence of Methoxy Substituent Position on Photophysical Properties of Cinnamate Esters
Comparison of fluorescence and non-radiative decay based on the position of the methoxy group on the aromatic ring.
| Substituent Position | Observed Photophysical Property | Inferred Mechanism | Reference |
|---|---|---|---|
| para-methoxy (e.g., this compound) | Strongly quenched fluorescence; efficient UV absorption | Efficient non-radiative decay from the excited state | nih.gov |
| meta-methoxy | Strong fluorescence | Larger energy barrier for non-radiative decay | nih.gov |
| ortho-methoxy | Fluorescence observed | Presence of an energy barrier for non-radiative decay | researchgate.netrsc.org |
Role of the Ester Linkage and Conjugated System in Activity Modulation
The ester linkage and the conjugated π-electron system constitute the core functional backbone of this compound, and both are indispensable for its characteristic activities.
The ester group is a key contributor to the biological profile of the molecule. Structure-activity relationship studies on ethyl p-methoxycinnamate have identified the ester functional group as playing a vital role in its anti-inflammatory activity. researchgate.netugm.ac.idsemanticscholar.org When the ester linkage was replaced by an amide to form N,N-dimethyl-p-methoxycinnamamide, a notable decrease in anti-inflammatory activity was observed. researchgate.net This highlights the importance of the specific chemistry of the ester group for interaction with biological targets related to inflammation. researchgate.net
The conjugated system, which includes the aromatic ring, the acrylic double bond, and the carbonyl group of the ester, is fundamental to the compound's primary function as a UV filter. This extended conjugation is responsible for the molecule's strong absorption in the UV-B region (around 310 nm). ias.ac.in Theoretical studies have shown that the extent of conjugation is critical for tuning the absorption range; reducing the conjugation shifts the absorption into the higher-energy UV-C region, which is less relevant for sun protection. ias.ac.in Furthermore, the conjugated system facilitates an efficient non-radiative decay mechanism, allowing the molecule to dissipate absorbed UV energy harmlessly as heat. ias.ac.in This process involves ultrafast quenching of the excited state, preventing the energy from causing photochemical damage. ias.ac.inresearchgate.net
Table 3: Comparison of Ester vs. Amide Linkage on Anti-Inflammatory Activity
Based on the structural modification of p-methoxycinnamate derivatives.
| Compound | Functional Group | Relative Anti-Inflammatory Activity | Reference |
|---|---|---|---|
| Ethyl p-methoxycinnamate (EPMC) | Ester | Active | researchgate.net |
| N,N-dimethyl-p-methoxycinnamamide | Amide | Decreased activity compared to EPMC | researchgate.net |
Conformational Flexibility and Its Correlation with Observed Activities
The non-rigid nature of this compound allows it to adopt various conformations, and this flexibility is intrinsically linked to its function, particularly its photoprotective mechanism. The ability to undergo specific geometrical changes upon absorbing UV radiation is the key to its efficacy.
The photophysical deactivation pathway of p-methoxycinnamates is heavily dependent on conformational changes. ias.ac.in Upon excitation by UV light, the molecule undergoes significant geometrical variations. A critical step in the non-radiative decay mechanism is the rotation around the alkene double bond (a cis-trans isomerization) and other single bonds, which leads to a non-planar, twisted geometry. ias.ac.in This twisting motion facilitates access to a "conical intersection," a point on the potential energy surface where the excited state and the ground state have the same energy, allowing for a very rapid and efficient return to the ground state without emitting fluorescence. acs.org This ultrafast, conformationally-driven deactivation is what makes the molecule an excellent photoprotector. ias.ac.in
In addition to the flexibility of the conjugated backbone, the isopropyl group itself can rotate freely around the C-O single bond. While the direct impact of the isopropyl group's conformation on the photophysics of an isolated molecule is likely minor, its steric bulk and orientation can influence intermolecular interactions, molecular packing in condensed phases, and solubility in various media. The principle that conformational freedom and the resulting three-dimensional structure are critical for biological activity is well-established for many classes of molecules, where specific shapes are required for effective interaction with biological receptors or enzymes. nih.govmdpi.com
Environmental Fate and Transformation of Isopropyl P Methoxycinnamate
Photolytic Degradation Pathways in Aquatic Environments
Photolytic degradation, or photolysis, is a key transformation process for UV-filtering agents like Isopropyl p-methoxycinnamate, as these molecules are designed to absorb UV radiation. Upon entering aquatic environments, the compound is exposed to solar irradiation, which can initiate chemical changes. Studies on closely related p-methoxycinnamate esters, such as Octyl Methoxycinnamate (OMC), provide insight into the likely degradation pathways. The primary photochemical reaction for these compounds is the isomerization from the trans isomer to the cis form. mdpi.com While this isomerization alters the molecule's shape and UV-absorbing properties, further degradation can occur through more complex fragmentation pathways, breaking the molecule into smaller photoproducts. mdpi.com
The rate and extent of photodegradation are not constant but are influenced by a range of factors. The specific wavelengths of UV light present in sunlight are a primary driver. Environmental conditions within the aquatic system also play a crucial role. For instance, the presence of dissolved organic matter (DOM), such as humic and fulvic acids, can affect photolysis rates. nih.gov DOM can act as a photosensitizer, potentially accelerating degradation, or it can absorb UV light, shielding the target compound and slowing its degradation. nih.gov Other water quality parameters, such as pH and the presence of nitrate (B79036) and other ions, can also influence the kinetics of photolytic processes for organic contaminants. nih.gov
Biodegradation Processes in Aqueous and Sediment Matrices
Biodegradation is a critical process for the ultimate removal of organic contaminants from the environment. This process relies on microorganisms, such as bacteria and fungi, to break down the chemical structure of the compound.
Research on the structurally similar UV filter 2-ethylhexyl-4-methoxycinnamate (EHMC) in river sediments demonstrates that biodegradation is a significant removal pathway. nih.gov In one study, the half-life of EHMC in a microbial system was 3.49 days, substantially shorter than the 7.55-day half-life observed in a sterile system, highlighting the key role of microorganisms. nih.gov Given its similar structure, this compound is expected to undergo analogous biodegradation processes, particularly in sediment where microbial populations are dense.
The primary microbial degradation mechanism for an ester like this compound is expected to be the hydrolysis of the ester bond. This initial step would cleave the molecule into two smaller, more water-soluble compounds: p-methoxycinnamic acid and isopropanol. Isopropanol is known to be readily biodegradable by mixed microbial consortia, which can utilize it as a sole carbon source, eventually converting it to acetone (B3395972) and then mineralizing it. nih.govresearchgate.net
Further degradation of the p-methoxycinnamic acid portion would then proceed. Studies on the related compound EHMC have identified potential downstream degradation products, including 4-mercaptobenzoic acid and 3-methoxyphenol, indicating that cleavage and transformation of the aromatic ring structure occur. nih.gov The specific microbial communities responsible for these transformations are diverse; studies have shown that bacteria from the genera Anaerolineaceae and Burkholderiaceae are significantly correlated with the biodegradation of EHMC. nih.gov
Table 1: Biodegradation Data for the Analogue Compound 2-ethylhexyl-4-methoxycinnamate (EHMC)
| Parameter | Value | Matrix | Source |
|---|---|---|---|
| Half-life (Microbial System) | 3.49 days | River Sediment | nih.gov |
| Half-life (Sterile System) | 7.55 days | River Sediment | nih.gov |
| Identified Metabolites | 4-mercaptobenzoic acid, 3-methoxyphenol | River Sediment | nih.gov |
Environmental Distribution and Modeling of Predicted Environmental Concentrations (PECs)
The distribution of this compound in the environment is dictated by its entry pathways and physicochemical properties. As a component of personal care products, its primary route into the environment is through municipal wastewater systems. uts.edu.au The efficiency of its removal during wastewater treatment will largely determine the concentration released into receiving waters.
Predicted Environmental Concentrations (PECs) are theoretical estimates used in risk assessment to determine the potential concentration of a chemical in various environmental compartments. nih.govresearchgate.net The calculation of a PEC for surface water typically involves data on the volume of the chemical used, the population served by a wastewater treatment plant (WWTP), the estimated removal rate in the WWTP, and the dilution factor of the receiving river or lake. nih.govmdpi.com While specific PECs for this compound are not widely available in the literature, the established models provide a framework for its estimation. researchgate.netresearchgate.net
The tendency of a chemical to adsorb to solids (like sediment and sewage sludge) versus remaining dissolved in water is a key aspect of its environmental fate. This partitioning behavior is often predicted by the compound's lipophilicity (fat-loving nature), commonly measured by the octanol-water partitioning coefficient (Kow).
As a moderately lipophilic organic molecule, this compound is expected to exhibit a tendency to partition from the aqueous phase onto the organic carbon fraction of suspended solids, sediments, and sludge in WWTPs. This sorption process can act as a significant removal mechanism from the water column, but it also means the compound can accumulate in sediments, where degradation processes may be slower and different from those in the water column.
Advanced Analytical Monitoring in Environmental Matrices
To accurately assess the occurrence and fate of this compound in the environment, highly sensitive and specific analytical methods are required. The concentrations of such emerging contaminants are often very low, typically in the nanogram per liter (ng/L) to microgram per liter (µg/L) range. nih.gov
The standard approach for monitoring involves a sample preparation step, such as solid-phase extraction (SPE), to isolate and concentrate the analyte from complex matrices like river water or wastewater. nih.gov Subsequent analysis is performed using advanced chromatographic techniques. High-performance liquid chromatography (HPLC) or gas chromatography (GC), coupled with tandem mass spectrometry (MS/MS), are the methods of choice. nih.govnih.gov These techniques, such as LC-MS/MS, provide the necessary selectivity and sensitivity to unambiguously identify and quantify trace levels of the target compound and its transformation products. uniroma1.it Such methods are essential for validating PEC models and understanding the true environmental footprint of the compound. epa.gov
Future Research Directions and Advanced Methodological Approaches
Integration of Multi-Omics Technologies in Biological Activity Research
A holistic understanding of the biological activities of Isopropyl p-methoxycinnamate can be achieved through the integration of various "-omics" technologies. This multi-pronged approach allows for a comprehensive view of the molecular and cellular responses to this compound.
Genomics and Transcriptomics: Future genomic and transcriptomic studies could elucidate the specific genes and signaling pathways modulated by this compound. For instance, research on related compounds like p-coumaric acid has shown the ability to repress gene expression in certain pathways. rsc.org Applying these techniques to this compound could reveal its influence on gene expression related to inflammation, melanogenesis, and cellular stress responses.
Proteomics: Proteomics will be instrumental in identifying the protein targets of this compound and its metabolites. rsc.org Techniques such as mass spectrometry-based proteomics can map changes in protein expression and post-translational modifications within cells or tissues upon exposure to the compound. rsc.org This can provide direct insights into its mechanism of action at the protein level. wikipedia.orgatamankimya.com
Metabolomics: Metabolomics studies can map the metabolic fate of this compound in biological systems and identify downstream metabolic perturbations. researchgate.net By analyzing the full spectrum of small-molecule metabolites, researchers can understand how the compound is processed and what metabolic pathways are affected, offering a snapshot of the cellular phenotype. mdpi.com
The true power of this approach lies in the integration of these datasets. dntb.gov.ua A multi-omics analysis can create a comprehensive network of interactions, from gene to protein to metabolite, providing a systems-level understanding of the biological impact of this compound. wikipedia.orgacs.org
Development of Advanced Computational Models for Precise Prediction and Design
Computational modeling offers a powerful and efficient means to predict the properties of this compound and to guide the design of novel, more effective derivatives.
Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models establish a mathematical relationship between the chemical structure of a molecule and its biological activity. nih.govchemrxiv.org For cinnamate (B1238496) esters, QSAR studies have been employed to predict activities such as antimicrobial and antileishmanial effects. dntb.gov.uanih.gov Future research can focus on developing robust QSAR models specifically for this compound to predict its UV absorption characteristics, skin permeability, and potential biological interactions based on molecular descriptors. rsc.orgnih.gov
Molecular Docking: This computational technique predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. rsc.orgacs.org Molecular docking studies can be used to investigate the interaction of this compound with key biological targets, such as enzymes or receptors in the skin. acs.org For example, docking studies on p-methoxycinnamoyl hydrazides have been used to evaluate their potential anticancer activity. rsc.org This can help in understanding its mechanism of action and in designing derivatives with enhanced affinity and specificity.
In Silico Toxicity Prediction: Advanced computational models can also be used to predict the potential toxicity of this compound and its derivatives, reducing the need for extensive animal testing. By analyzing its chemical structure, these models can flag potential adverse effects early in the development process.
The synergy of these computational approaches will enable the rational design of new cinnamate esters with optimized properties, such as improved photostability, broader UV coverage, and specific biological activities, while minimizing undesirable effects.
Innovations in Green Chemistry for Sustainable Synthesis of Cinnamate Esters
The principles of green chemistry are increasingly influencing the synthesis of chemical compounds, aiming to reduce environmental impact and improve efficiency. mdpi.com For this compound and other cinnamate esters, enzymatic and biocatalytic methods are at the forefront of these innovations.
Enzymatic Synthesis: The use of enzymes, particularly lipases, as catalysts in the synthesis of cinnamate esters has shown significant promise. dntb.gov.ua Lipases like Novozym 435 have been successfully used for the synthesis of octyl methoxycinnamate and ethyl ferulate. dntb.gov.ua These enzymatic reactions often proceed under milder conditions, with high selectivity and yield, and the enzymes can be immobilized and reused, making the process more sustainable and cost-effective. dntb.gov.uaacs.org The enzymatic synthesis of isoamyl p-methoxycinnamate from its natural ethyl ester has also been demonstrated. libretexts.org
Whole-Cell Biocatalysis: Another promising avenue is the use of whole microbial cells as biocatalysts. nih.gov For instance, Escherichia coli expressing a glucosyltransferase has been used to produce cinnamate glucose esters. nih.gov This approach can be advantageous as it may not require the purification of enzymes and can utilize the cell's own machinery for cofactor regeneration.
Alternative Reaction Media: Green chemistry also emphasizes the use of environmentally benign solvents. Research has explored the use of solvents like isooctane (B107328) or even solvent-free conditions for the enzymatic synthesis of cinnamate esters, which can significantly reduce the environmental footprint of the production process. rsc.org
These green chemistry approaches not only offer a more sustainable route to the synthesis of this compound but also align with the growing consumer demand for environmentally friendly products.
Table 1: Comparison of Synthesis Methods for Cinnamate Esters
| Feature | Conventional Chemical Synthesis | Enzymatic Synthesis |
| Catalyst | Strong acids/bases | Lipases, Glucosyltransferases |
| Reaction Conditions | High temperature and pressure | Mild temperature and pressure |
| Solvents | Often hazardous organic solvents | Green solvents or solvent-free |
| Selectivity | Can lead to by-products | High regio- and stereo-selectivity |
| Sustainability | Generates more waste, higher energy consumption | Reusable catalysts, less waste, lower energy consumption |
Exploration of Novel Photophysical Phenomena and Their Exploitation
As a UV-filtering agent, the photophysical properties of this compound are of paramount importance. Future research in this area will focus on a deeper understanding of its interaction with light and how these properties can be harnessed for improved performance.
Excited-State Dynamics: Upon absorption of UV radiation, molecules enter an excited state. The subsequent decay pathways determine the fate of this energy. nih.gov Studies on related cinnamate-based sunscreens have shown that excitation to the "bright" ππ* state can be followed by internal conversion to a "dark" nπ* state, which can impede the rapid and safe dissipation of energy as heat. acs.orgnih.gov Future research could employ high-resolution spectroscopic methods to map the excited-state dynamics of this compound specifically. rsc.orgnih.gov Understanding these pathways is crucial for designing molecules with improved photostability and reduced potential for generating reactive oxygen species. rsc.org
Trans-Cis Photoisomerization: A key photochemical process for many cinnamate esters, including octyl methoxycinnamate, is trans-cis isomerization upon exposure to UV light. wikipedia.org The trans isomer is generally the more effective UV absorber; thus, isomerization to the cis form can lead to a decrease in efficacy over time. researchgate.net Detailed studies on the quantum yields of isomerization for this compound in various formulations will be essential for predicting its long-term performance and developing strategies to enhance its photostability.
Fluorescence and Phosphorescence: While the primary goal of a sunscreen agent is to dissipate absorbed energy non-radiatively (as heat), a deeper understanding of its potential for fluorescence and phosphorescence is also important. libretexts.org These radiative decay processes can provide valuable information about the electronic structure and excited-state properties of the molecule.
By exploring these novel photophysical phenomena, researchers can gain the fundamental knowledge required to design next-generation UV filters based on the p-methoxycinnamate scaffold with enhanced photostability, broader UV protection, and an improved safety profile.
Table 2: Photophysical Properties of Cinnamate Derivatives
| Property | Description | Relevance to this compound |
| UV Absorption | Absorption of photons in the UV range, leading to electronic excitation. | The primary function of the compound as a UV filter. |
| Excited-State Decay | Pathways by which the molecule returns to the ground state after excitation. | Determines the efficiency of energy dissipation and photostability. |
| Internal Conversion | Non-radiative transition between electronic states of the same spin multiplicity. | A key mechanism for dissipating absorbed energy as heat. |
| Intersystem Crossing | Non-radiative transition between electronic states of different spin multiplicity. | Can lead to the formation of triplet states, which may be involved in photodegradation. |
| Photoisomerization | Light-induced conversion between trans and cis isomers. | Can affect the UV-filtering efficacy over time. |
| Fluorescence | Radiative decay from a singlet excited state to the ground state. | Can provide insights into the excited-state lifetime and electronic structure. |
| Phosphorescence | Radiative decay from a triplet excited state to the ground state. | Indicates the involvement of triplet states in the photophysics of the molecule. |
Q & A
Q. What are the established synthetic routes for isopropyl p-methoxycinnamate (IPMC), and how do reaction conditions influence yield?
IPMC is synthesized via esterification of p-methoxycinnamic acid with isopropyl alcohol. Key steps include acid activation (e.g., using thionyl chloride to form the acid chloride) and catalytic esterification. Reaction temperature (60–80°C), solvent selection (e.g., dichloromethane), and catalyst (e.g., DMAP) significantly affect yield. Purification typically involves column chromatography or recrystallization . Hydrolysis of related esters (e.g., ethyl p-methoxycinnamate) under basic conditions (NaOH/ethanol) can also generate intermediates for IPMC synthesis .
Q. How is IPMC characterized structurally, and what analytical techniques are most reliable?
Structural confirmation requires a combination of:
- NMR spectroscopy : ¹H and ¹³C NMR to identify methoxy (δ ~3.8 ppm), aromatic protons (δ ~6.3–7.5 ppm), and ester carbonyl (δ ~167 ppm) .
- IR spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1600 cm⁻¹ (aromatic C=C) .
- HPLC : For purity assessment, using C18 columns and UV detection at 290–315 nm .
Q. What is the mechanistic basis for IPMC’s UV-B absorption properties?
IPMC’s UV absorption arises from the conjugated π-system in the p-methoxycinnamate moiety. The electron-donating methoxy group enhances absorption in the UV-B range (290–315 nm). Theoretical studies using ZINDO/S methods predict λmax at ~290–292 nm, aligning with experimental data .
Advanced Research Questions
Q. How can computational methods optimize IPMC’s electronic transition spectra for UV-filter design?
Semiempirical methods (e.g., AM1, ZINDO/S) are critical for modeling IPMC’s UV spectra. ZINDO/S provides the best agreement with experimental λmax (~290 nm) by simulating electronic transitions in the conjugated system. Researchers should validate results with solvent-effect corrections (e.g., COSMO model) and compare against derivatives like ethyl p-methoxycinnamate .
Q. What structural modifications of IPMC enhance bioactivity while retaining UV-filter efficacy?
Modifying the carboxyl moiety (e.g., substituting ester groups with thiourea derivatives) can alter bioactivity. For example, thiourea analogs of ethyl p-methoxycinnamate showed no cytotoxicity in WiDr cells, suggesting IPMC derivatives could be explored for dual UV-filter and therapeutic roles. Microwave-assisted synthesis improves reaction efficiency for such modifications .
Q. How do experimental and computational data on IPMC’s photostability align, and what factors explain discrepancies?
Discrepancies may arise from solvent polarity, pH, or light-exposure protocols. Computational models often neglect environmental factors like oxidative degradation pathways. Experimental validation using accelerated UV-stability tests (e.g., QUV chambers) and LC-MS for degradation product analysis is recommended .
Q. What in vitro/in vivo models are appropriate for assessing IPMC’s safety and efficacy as a UV filter?
- In vitro : 3T3 NRU phototoxicity assay (OECD 432) to assess photoirritation potential.
- In vivo : Murine models for skin penetration studies (e.g., Franz diffusion cells) and ROS scavenging assays. Contrasting results in cytotoxicity studies (e.g., WiDr cells vs. HaCaT keratinocytes) highlight the need for cell-line-specific validation .
Methodological Guidance for Contradictory Data
Q. How should researchers address contradictions in IPMC’s reported cytotoxicity profiles?
- Dose-dependency : Low doses (≤10 μM) often show no cytotoxicity, while higher doses may disrupt membrane integrity.
- Assay selection : MTT assays may overestimate viability due to IPMC’s interference with formazan crystals. Use complementary methods like LDH release or flow cytometry .
Q. What strategies resolve discrepancies between predicted and experimental UV absorption spectra?
- Parameter tuning : Adjust computational parameters (e.g., solvent dielectric constant in ZINDO/S).
- Experimental calibration : Use deuterated solvents for NMR and standardized UV lamp intensities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
